

Anlotinib's Kinase Inhibition Profile: A Technical Guide

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Compound of Interest

Compound Name: *Anlotinib (hydrochloride)*

Cat. No.: *B10783339*

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Anlotinib is an orally administered, small-molecule multi-target tyrosine kinase inhibitor (TKI) engineered to disrupt key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.^{[1][2]} Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), as well as the stem cell factor receptor (c-Kit).^{[2][3][4][5]} This comprehensive inhibition profile allows anlotinib to exert potent anti-tumor effects across a variety of solid tumors.^{[3][6]}

Core Kinase Targets and Inhibitory Potency

Anlotinib demonstrates high selectivity and potent inhibitory activity against several key kinases involved in angiogenesis and cell proliferation. The half-maximal inhibitory concentration (IC₅₀) values, a measure of drug potency, have been quantified through various preclinical studies. Anlotinib has shown particular potency against VEGFR2, a critical mediator of angiogenesis, with IC₅₀ values reported to be less than 1 nmol/L.^{[2][7][8]}

Table 1: Anlotinib In Vitro Kinase Inhibitory Activity (IC₅₀)

Target Kinase	IC50 (nmol/L)	Reference
VEGFR2	< 1.0	[2][7]
VEGFR2	0.2	[7][8][9]
VEGFR2	5.6 ± 1.2	[10]
VEGFR3	0.7	[7][8][9]
VEGFR1	26.9	[7]
PDGFRβ	115.0	[7]
PDGFRβ	8.7 ± 3.4	[10]
FGFR1	11.7 ± 4.1	[10]
c-Kit	14.8	[7]

Note: Variations in IC50 values can be attributed to different experimental conditions and assay formats.

Beyond these primary targets, anlotinib also exhibits inhibitory effects on other kinases including PDGFRα, FGFR1-4, RET, MET, Aurora-B, and c-FMS.[11][12][13] This broad-spectrum activity contributes to its robust anti-tumor and anti-angiogenic effects.[2][11]

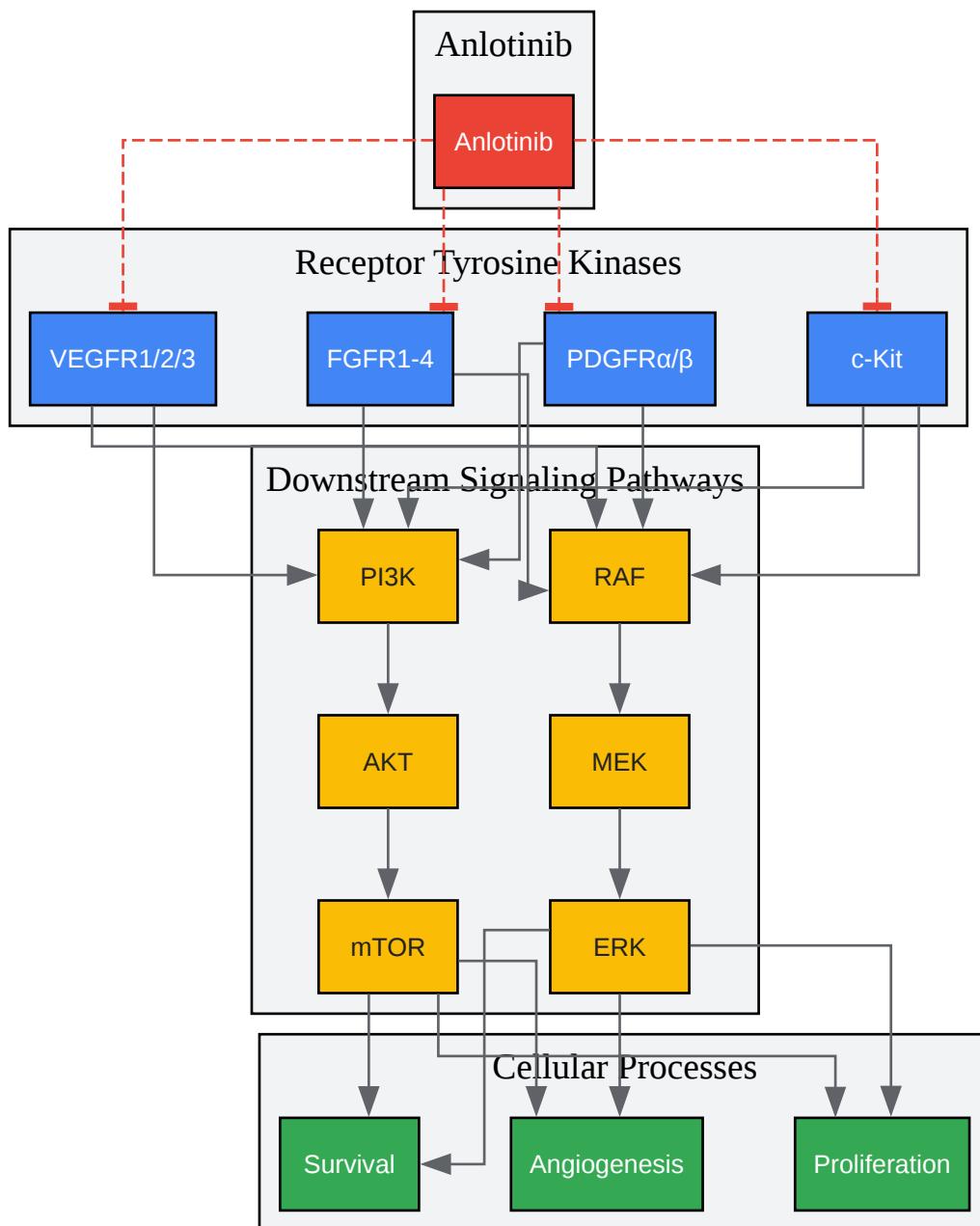
Affected Signaling Pathways

The binding of anlotinib to the ATP-binding pocket of these kinases blocks their phosphorylation and subsequent activation.[2][14][15] This action effectively interrupts major downstream signaling cascades that are crucial for tumor cell function. The primary pathways affected are:

- PI3K/AKT/mTOR Pathway: Downstream of VEGFR, FGFR, and c-Kit, this pathway is a critical regulator of cell survival, proliferation, and growth.[4][15][16]
- RAF/MEK/ERK (MAPK) Pathway: This cascade, also downstream of the primary targets, plays a central role in regulating cell proliferation, differentiation, and migration.[4][14][17][18]

By simultaneously disrupting these pathways, anlotinib effectively suppresses tumor angiogenesis, inhibits tumor cell proliferation, and can induce apoptosis (programmed cell

death).[1][4][15]



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Anlotinib's multi-target inhibition of key signaling pathways.

Experimental Protocols

The kinase inhibition profile of anlotinib has been characterized using a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of anlotinib to inhibit the enzymatic activity of purified kinases.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

- Principle: This method quantifies kinase activity by detecting the phosphorylation of a substrate.
- Methodology:
 - Recombinant tyrosine kinases are incubated in reaction buffer in 96-well plates.[\[7\]](#)
 - Anlotinib at various concentrations is added to the wells.
 - The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.[\[7\]](#)
 - After incubation, the reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.
 - A phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP) is added to detect the phosphorylated substrate.
 - A chromogenic substrate is added, and the resulting color change is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of anlotinib.
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of anlotinib concentration.

B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®)

- Principle: This assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, resulting in a FRET signal.

- Methodology:
 - The target kinase, a fluorescently labeled substrate (e.g., GFP-tagged), and ATP are combined in a buffer system.[19]
 - Anlotinib dilutions are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.[20]
 - A detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction) is added.[19]
 - If the substrate is phosphorylated, the terbium-labeled antibody binds, bringing it in close proximity to the fluorescent substrate, allowing FRET to occur upon excitation.
 - The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates inhibition of kinase activity.[19]
 - IC₅₀ values are derived from dose-response curves.

Cell-Based Functional Assays

These assays assess the effects of anlotinib on cellular processes that are dependent on the targeted kinases.

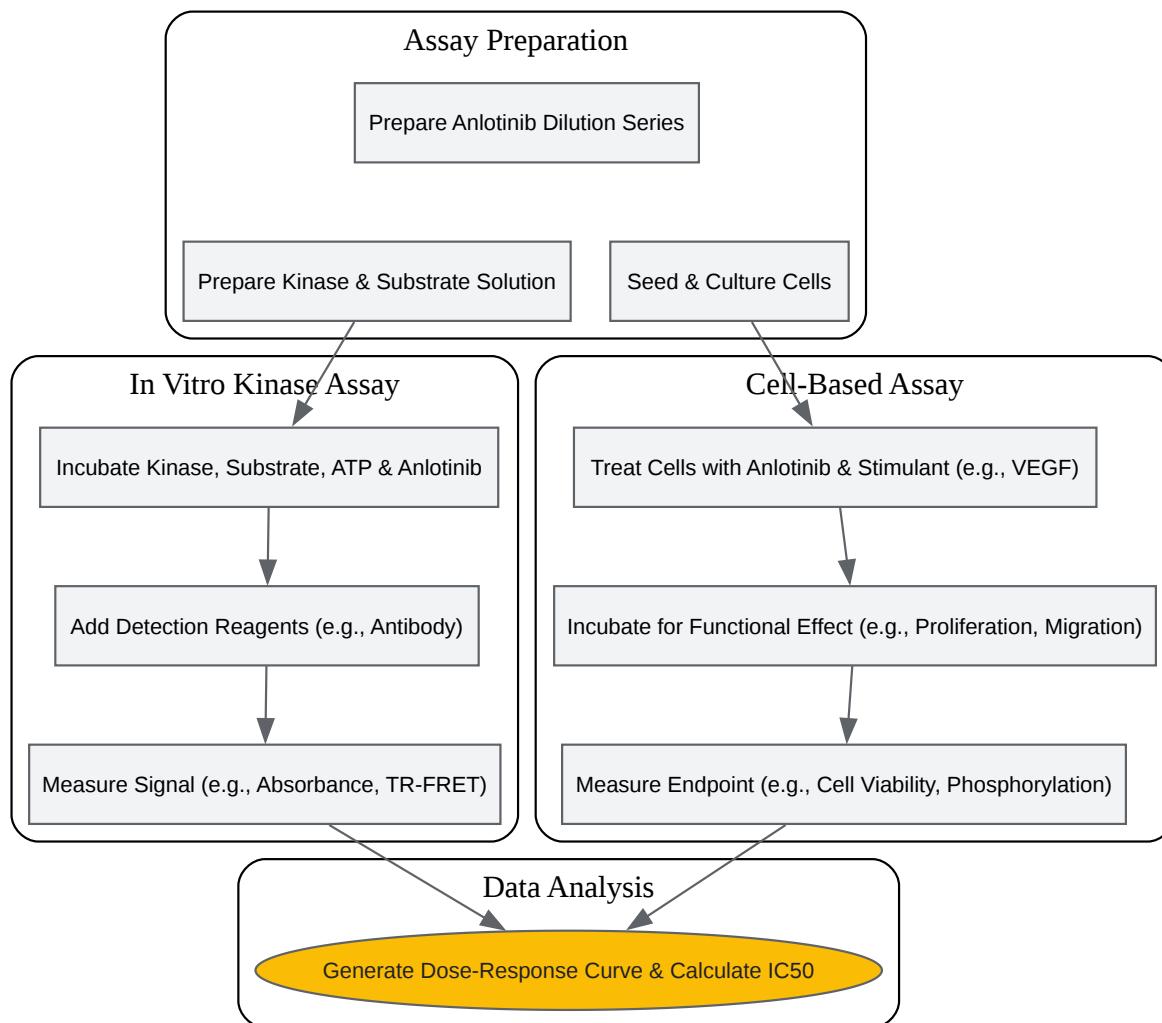
A. Cell Proliferation/Viability Assays (MTT or CCK-8)

- Principle: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of cells.
- Methodology:
 - Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates and allowed to adhere overnight.[21][22]
 - The cells are then treated with various concentrations of anlotinib for a specified duration (e.g., 24, 48, or 72 hours).[16][21]

- For proliferation assays, cells may be stimulated with a growth factor like VEGF.[7]
- Following treatment, a reagent (MTT or CCK-8) is added to each well and incubated for 2-4 hours.[16][21][22]
- Living cells metabolize the reagent into a colored formazan product.
- The absorbance of the solution is measured with a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[16][22]
- The results are used to determine the concentration of anlotinib that inhibits cell growth by 50% (IC50).

B. Receptor Phosphorylation Assay (Western Blot)

- Principle: This technique detects the phosphorylation status of specific proteins, providing a direct measure of kinase inhibition within the cell.
- Methodology:
 - Cells are serum-starved and then pre-treated with different concentrations of anlotinib for a set time (e.g., 1.5 hours).[7]
 - The relevant ligand (e.g., VEGF, FGF-2, PDGF-BB) is added to stimulate receptor phosphorylation.[14]
 - Cells are lysed, and total protein is extracted and quantified.
 - Proteins are separated by size via SDS-PAGE and transferred to a membrane.
 - The membrane is incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-VEGFR2) and the total form of the kinase.
 - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - A chemiluminescent substrate is applied, and the resulting signal is captured. The ratio of phosphorylated protein to total protein is used to quantify the level of inhibition.[14]

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Generalized workflow for kinase profile characterization.

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